molecular formula C18H21N3O3S B2358008 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone CAS No. 893974-16-8

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

Cat. No.: B2358008
CAS No.: 893974-16-8
M. Wt: 359.44
InChI Key: PHMCYPXIQASMLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and biological activities.

Preparation Methods

The synthesis of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the reaction of 6-(4-ethoxyphenyl)pyridazin-3-yl thiol with 1-morpholinoethanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological studies due to its ability to interact with specific enzymes and receptors, making it a valuable tool for understanding biochemical pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

2-((6-(4-Ethoxyphenyl)pyridazin-3-yl)thio)-1-morpholinoethanone can be compared with other pyridazine derivatives, such as:

    Zardaverine: An anti-platelet agent with a similar pyridazine core structure.

    Emorfazone: An anti-inflammatory agent that also contains a pyridazine ring.

    Pyridaben: A herbicide with a pyridazine-based structure.

What sets this compound apart is its unique combination of the ethoxyphenyl and morpholinoethanone groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-2-24-15-5-3-14(4-6-15)16-7-8-17(20-19-16)25-13-18(22)21-9-11-23-12-10-21/h3-8H,2,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCYPXIQASMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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